molecular formula C11H14BrN3O3 B8443549 Ethyl 2-(1((5-bromopyridin-2-yl)methyl)ureido)acetate

Ethyl 2-(1((5-bromopyridin-2-yl)methyl)ureido)acetate

Cat. No.: B8443549
M. Wt: 316.15 g/mol
InChI Key: SUVBEPIMEOJBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1((5-bromopyridin-2-yl)methyl)ureido)acetate is a useful research compound. Its molecular formula is C11H14BrN3O3 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrN3O3

Molecular Weight

316.15 g/mol

IUPAC Name

ethyl 2-[(5-bromopyridin-2-yl)methyl-carbamoylamino]acetate

InChI

InChI=1S/C11H14BrN3O3/c1-2-18-10(16)7-15(11(13)17)6-9-4-3-8(12)5-14-9/h3-5H,2,6-7H2,1H3,(H2,13,17)

InChI Key

SUVBEPIMEOJBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=NC=C(C=C1)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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N#CO[K]
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Synthesis routes and methods II

Procedure details

Ethyl 2-((5-bromopyridin-2-yl)methylamino)acetate (9J1) (41.6 mmol, 11.37 g) was dissolved in dioxane (80 ml) and water (80 ml) and potassium cyanate (62.4 mmol, 5.07 g) added. After 10 min, acetic acid (133 mmol, 8.00 g) was added and the reaction mixture stirred at room temperature under nitrogen overnight. The reaction mixture was quenched with saturated sodium bicarbonate (to pH 8-9) and then extracted with dichloromethane (3×). The organic layers were combined, washed with water, brine and dried using a hydrophobic frit, then concentrated under reduced pressure to give ethyl 2-(1-((5-bromopyridin-2-yl)methyl)ureido)acetate (9J2) 11.08 g (84%) which was used without further purification. 1H NMR (400 MHz, CDCl3) 8.61 (d, 1H) 7.84 (dd 1H) 7.39 (d, 1H) 5.35 (bs, 2H) 4.51 (s, 2H) 4.17 (q, 2H) 4.11 (s, 2H) 1.25 (t, 3H)
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11.37 g
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80 mL
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80 mL
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potassium cyanate
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5.07 g
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8 g
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